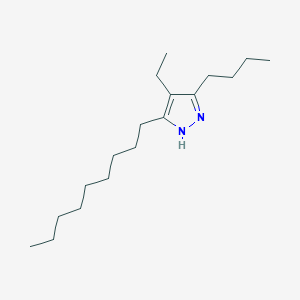
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole: is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes butyl, ethyl, and nonyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-ethyl-5-nonyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions
-
Step 1: Formation of the Pyrazole Ring
Reactants: Hydrazine and a 1,3-diketone or β-keto ester.
Conditions: The reaction is usually carried out in an ethanol solvent at reflux temperature.
Product: Intermediate pyrazole compound.
-
Step 2: Alkylation
Reactants: Intermediate pyrazole, butyl bromide, ethyl iodide, and nonyl chloride.
Conditions: The alkylation reactions are typically performed in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-4-ethyl-5-nonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-4-ethyl-5-methyl-1H-pyrazole
- 3-Butyl-4-ethyl-5-phenyl-1H-pyrazole
- 3-Butyl-4-ethyl-5-propyl-1H-pyrazole
Uniqueness
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
919124-03-1 |
|---|---|
Molecular Formula |
C18H34N2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
3-butyl-4-ethyl-5-nonyl-1H-pyrazole |
InChI |
InChI=1S/C18H34N2/c1-4-7-9-10-11-12-13-15-18-16(6-3)17(19-20-18)14-8-5-2/h4-15H2,1-3H3,(H,19,20) |
InChI Key |
QURFQZASPNZGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=NN1)CCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


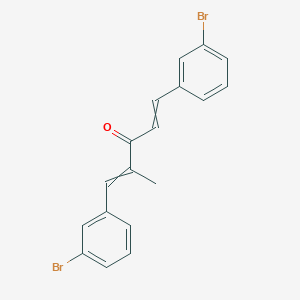
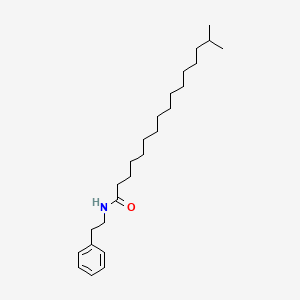
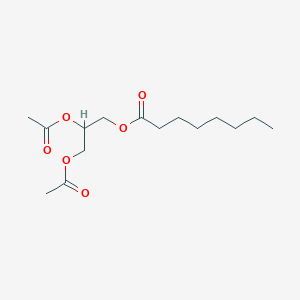
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)



![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
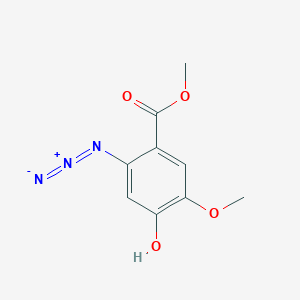
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)
